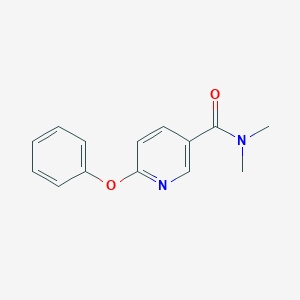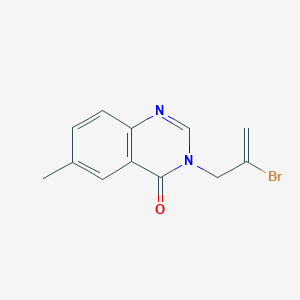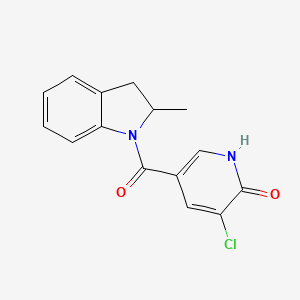
N-(1-adamantyl)-2-methoxypropanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(1-adamantyl)-2-methoxypropanamide is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. It is a member of the adamantane family, which is known for its unique chemical and physical properties.
Mécanisme D'action
The mechanism of action of N-(1-adamantyl)-2-methoxypropanamide is not fully understood. However, it is believed to exert its effects by modulating various signaling pathways in the body. It has been shown to inhibit the production of pro-inflammatory cytokines and reduce oxidative stress, which may contribute to its anti-inflammatory and neuroprotective effects.
Biochemical and Physiological Effects
N-(1-adamantyl)-2-methoxypropanamide has been shown to have a variety of biochemical and physiological effects. It has been shown to reduce the production of reactive oxygen species and inhibit the activation of microglia, which are involved in the inflammatory response in the brain. It has also been shown to increase the levels of brain-derived neurotrophic factor, which is important for the survival and growth of neurons.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N-(1-adamantyl)-2-methoxypropanamide in lab experiments is its high potency. It has been shown to be effective at low concentrations, which can reduce the amount of compound needed for experiments. However, one limitation is its low solubility in water, which can make it difficult to use in certain experiments.
Orientations Futures
There are many potential future directions for research on N-(1-adamantyl)-2-methoxypropanamide. One area of interest is its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. It has also been studied for its potential use in the treatment of cancer, due to its anti-tumor effects. Additionally, there is interest in exploring its potential use in the treatment of autoimmune diseases, such as multiple sclerosis. Further research is needed to fully understand the mechanism of action of N-(1-adamantyl)-2-methoxypropanamide and its potential therapeutic applications.
Méthodes De Synthèse
The synthesis of N-(1-adamantyl)-2-methoxypropanamide involves a multi-step process. The first step involves the reaction of 1-adamantylamine with acrylonitrile to form 1-cyano-1-adamantane. This intermediate is then reacted with methanol and hydrochloric acid to form 1-methoxy-1-adamantane. Finally, the amide group is introduced by reacting 1-methoxy-1-adamantane with acetyl chloride to form N-(1-adamantyl)-2-methoxypropanamide.
Applications De Recherche Scientifique
N-(1-adamantyl)-2-methoxypropanamide has been studied for its potential therapeutic applications in various diseases. It has been shown to have anti-inflammatory, anti-tumor, and neuroprotective effects. In particular, it has been studied for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and multiple sclerosis.
Propriétés
IUPAC Name |
N-(1-adamantyl)-2-methoxypropanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23NO2/c1-9(17-2)13(16)15-14-6-10-3-11(7-14)5-12(4-10)8-14/h9-12H,3-8H2,1-2H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKUSOQFPUNDOKP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC12CC3CC(C1)CC(C3)C2)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[3-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)phenyl]propanamide](/img/structure/B7527679.png)
![2-methyl-N-[3-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)phenyl]propanamide](/img/structure/B7527681.png)
![N-methyl-N-[(2-phenyl-2H-1,2,3-triazol-4-yl)methyl]-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B7527703.png)

![5-(2-methylpropyl)-2-(1-methylpyrazol-4-yl)-3H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B7527723.png)
![6-pyrazol-1-yl-N-[[3-(pyrazol-1-ylmethyl)phenyl]methyl]pyrazin-2-amine](/img/structure/B7527726.png)
![N-[1-(3-methoxybenzoyl)piperidin-3-yl]acetamide](/img/structure/B7527734.png)
![(5-Fluoro-2-hydroxyphenyl)-[1-(pyridin-2-ylmethyl)pyrazol-4-yl]methanone](/img/structure/B7527739.png)
![1-(2,3,4a,5,6,7,8,8a-Octahydrobenzo[b][1,4]oxazin-4-yl)-2-(2-fluorophenyl)ethanone](/img/structure/B7527745.png)
![2-[[1-(2-amino-2-oxoethyl)pyrazol-3-yl]amino]-N-(2-methylcyclohexyl)acetamide](/img/structure/B7527759.png)
![6-[1-[(6-tert-butylimidazo[2,1-b][1,3,4]thiadiazol-2-yl)amino]ethyl]-3,4-dihydro-1H-quinolin-2-one](/img/structure/B7527760.png)

![Ethyl 6-[1-(3-nitrophenyl)ethylamino]pyridine-3-carboxylate](/img/structure/B7527767.png)
